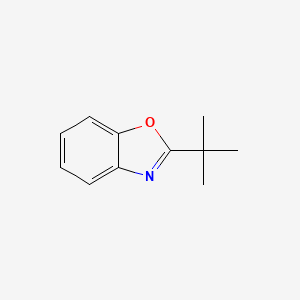

2-Tert-butyl-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-tert-butyl-1,3-benzoxazole involves various methods. One common approach is the reaction between 2-aminophenol and an aldehyde (such as formaldehyde or acetaldehyde) in a suitable solvent (e.g., methyl cyanide or DMSO). Potassium carbonate (K₂CO₃ ) serves as the base, and tert-butyl-hydroperoxide (TBHP) acts as the oxidant. The reaction can be further enhanced by exposure to radiation (e.g., blue LED) under an inert atmosphere (argon) .

Molecular Structure Analysis

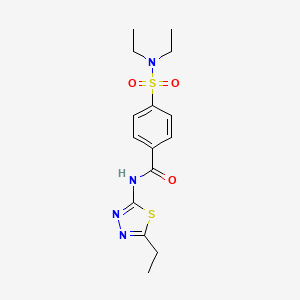

The molecular structure of 2-tert-butyl-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring. The tert-butyl group is attached to the benzene ring, leading to a three-dimensional arrangement. The compound’s molecular weight is approximately 175.23 g/mol .

Physical And Chemical Properties Analysis

Scientific Research Applications

Green Synthesis

An innovative electrochemical method was developed for synthesizing some benzoxazole derivatives, including those related to 2-Tert-butyl-1,3-benzoxazole, through the oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This process is catalyst-free, operates under mild conditions, and avoids toxic reagents, highlighting an environmentally friendly approach to producing benzoxazole derivatives with high yields (Salehzadeh, Nematollahi, & Hesari, 2013).

Organic Synthesis

A metal-free route for the oxidative amination of benzoxazole by activating C-H bonds with secondary or primary amines, using catalytic iodine in aqueous tert-butyl hydroperoxide, has been developed. This method efficiently forms C-N bonds, yielding aminated benzoxazole derivatives under environmentally benign conditions (Lamani & Prabhu, 2011).

Medicinal Chemistry

The anti-inflammatory potential of 2-(2-arylphenyl)benzoxazole derivatives was identified, marking these compounds as new and selective ligands for the cyclooxygenase-2 (COX-2) enzyme. This discovery opens up possibilities for developing novel anti-inflammatory drugs with improved selectivity and efficacy (Seth et al., 2014).

Antimicrobial Activity

A series of novel benzoxazole derivatives, designed as structural bioisosteres of nucleotides, demonstrated significant antimicrobial activity. This research underscores the potential of benzoxazole scaffolds in the development of new antimicrobial agents, highlighting the versatility of 2-Tert-butyl-1,3-benzoxazole derivatives in therapeutic applications (Erol et al., 2020).

Material Science

The study on the photophysical properties of Os(II) diimine complexes, including those with benzoxazole ligands, indicates potential applications in organic light emitting diodes (OLEDs) and other photoluminescent materials. The research demonstrates the role of benzoxazole derivatives in enhancing the luminescent efficiency of these complexes, suggesting their use in developing advanced luminescent materials (Chen et al., 2005).

properties

IUPAC Name |

2-tert-butyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORNPTDHRCBFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)

![4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2585543.png)

![4-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2585545.png)

![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)